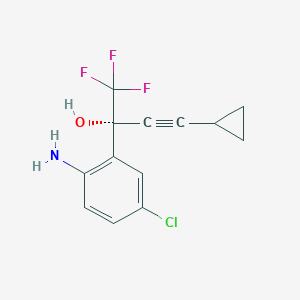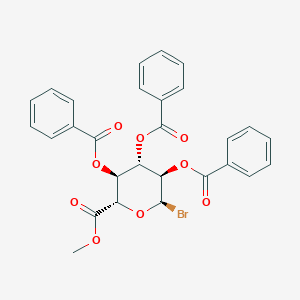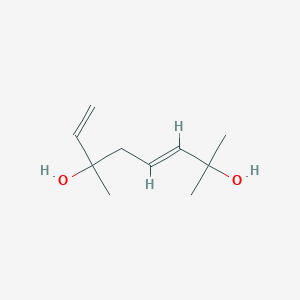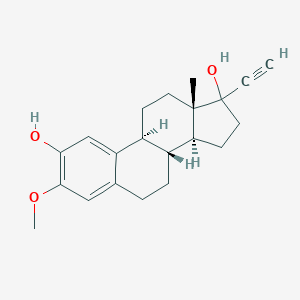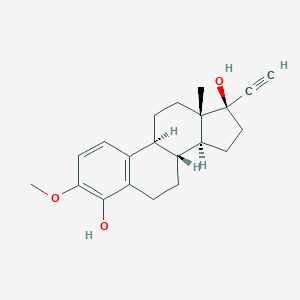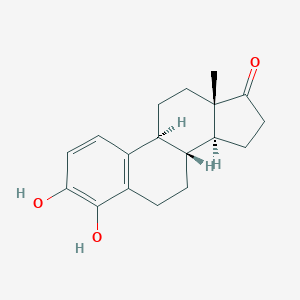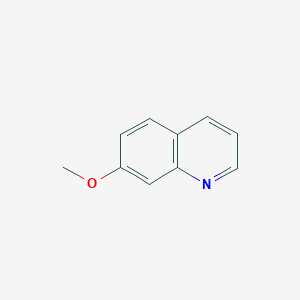
2-(Benzylamino)-2-methylpropan-1-ol
Overview
Description
2-(Benzylamino)-2-methylpropan-1-ol is an organic compound with the chemical formula C11H17NO and a molecular weight of 179.26 g/mol . It is a colorless to light yellow liquid with an odor and is an alkaline substance. This compound is soluble in water, alcohol, and organic solvents . It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and coatings .
Mechanism of Action
Target of Action
A compound with a similar structure, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), has been identified as a senescence inducer and is widely used as a wnt agonist . The target molecules of AMBMP are yet to be clarified .
Mode of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to undergo reactions such as n-alkylation with alcohols utilizing the borrowing hydrogen methodology . This suggests that 2-(Benzylamino)-2-methylpropan-1-ol might interact with its targets through similar chemical reactions.
Biochemical Pathways
Benzylamines can participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways in the cell.
Result of Action
Given its structural similarity to ambmp, it might induce cellular senescence
Preparation Methods
The preparation of 2-(Benzylamino)-2-methylpropan-1-ol typically involves the reaction of benzylamine with 2-methyl-1-propanol . Various methods can be employed for this synthesis, including hydrogenation reduction, alkylation, and nucleophilic substitution . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. For instance, the use of specific catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-(Benzylamino)-2-methylpropan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield various amine derivatives .
Scientific Research Applications
2-(Benzylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research. In chemistry, it is used as an intermediate for the synthesis of complex organic molecules . In biology and medicine, it has been explored for its potential as a multifunctional anti-Alzheimer agent . The compound’s structure, which includes benzyl and amino groups, makes it valuable for creating derivatives with specific biological properties . Additionally, it is used in the synthesis of surfactants, resins, and softeners, highlighting its versatility in industrial applications .
Comparison with Similar Compounds
2-(Benzylamino)-2-methylpropan-1-ol can be compared with other similar compounds, such as 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, while both compounds exhibit inhibitory effects on acetylcholinesterase, the isoindoline derivatives also show activity against β-amyloid aggregation, a key feature in Alzheimer’s disease . Other similar compounds include benzylamine and its derivatives, which are commonly used in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
2-(benzylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359410 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-27-8 | |
| Record name | 2-(Benzylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
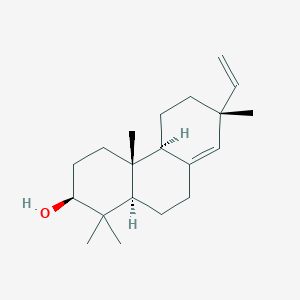

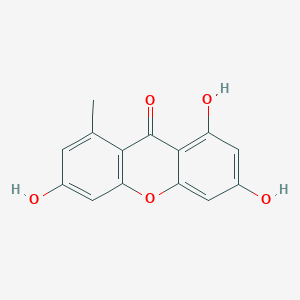
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)

